3-Cyano-1-methylquinolin-1-ium iodide

描述

Contextualization of Quinolonium Salts in Heterocyclic Chemistry Research

Quinolonium salts, also known as N-alkylquinolinium salts, are quaternary ammonium (B1175870) compounds characterized by a positively charged nitrogen atom within a quinoline (B57606) ring system. The quinoline structure itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a common motif in a wide array of natural products and biologically active molecules. researchgate.net The quaternization of the nitrogen atom to form a quinolinium salt significantly enhances the ring's reactivity, transforming it into a potent electrophile and a versatile building block for organic synthesis.

These salts are readily synthesized, typically through the N-alkylation of a quinoline derivative with an alkyl halide. nih.gov For instance, the reaction of quinoline with various 1-bromoalkanes is a common method for preparing a series of N-alkylquinolinium salts. nih.gov This accessibility has made them popular starting materials for constructing more complex, fused heterocyclic systems. researchgate.net The positive charge on the nitrogen atom activates the quinoline ring, making it susceptible to nucleophilic attack and facilitating its participation in a variety of cycloaddition and annulation reactions. researchgate.netthieme-connect.com This reactivity is harnessed by chemists to rapidly assemble intricate molecular architectures that would be challenging to create through other methods. researchgate.net

Research Utility and Emerging Applications of 3-Cyano-1-methylquinolin-1-ium Iodide

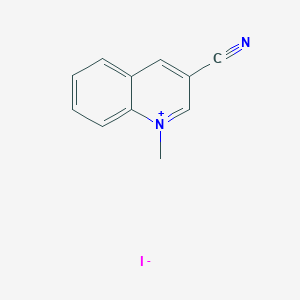

This compound, with the CAS Number 50741-48-5, is a specific example of an N-alkyl quinolinium salt. sigmaaldrich.com Its structure consists of a quinoline core, a methyl group attached to the nitrogen atom (making it a "1-methylquinolin-1-ium" cation), a cyano (nitrile) group at the 3-position, and an iodide anion. While extensive research focusing solely on this specific molecule is not widely published, its research utility can be inferred from the well-established chemistry of related quinolinium salts and the influence of its distinct substituents.

The primary utility of N-alkyl quinolinium salts lies in their role as precursors for generating quinolinium ylides. These ylides, formed by treating the salt with a base, are highly reactive 1,3-dipoles. They can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to create fused pyrrole (B145914) ring systems. nih.gov For example, quinolinium ylides generated from N-phenacylquinolinium salts react with fumaronitrile (B1194792) to produce complex tetrahydropyrrolo[1,2-a]quinolines. nih.gov The presence of the electron-withdrawing cyano group at the 3-position of this compound is expected to significantly influence the electronic properties of the quinolinium ring, potentially enhancing its reactivity in such cycloaddition reactions. The cyano group itself is a valuable functional handle, known to be important for the anticancer activity of some bioactive molecules. nih.gov

Emerging applications for quinolinium salts include their use in the synthesis of functional dyes and as platforms for dearomatization reactions to access saturated nitrogen heterocycles. nih.govnih.gov Quinoline-containing cyanine (B1664457) dyes, for instance, are noted for their exceptional stability and high molar extinction coefficients, making them useful as photosensitizers and biological imaging agents. nih.gov Furthermore, recent methodologies have focused on the reductive functionalization of quinolinium salts to produce highly substituted tetrahydroquinolines, which are important structures in medicinal chemistry. nih.gov The specific substitution pattern of this compound makes it a promising candidate for exploring these advanced synthetic transformations.

Interactive Data Tables

Table 1: General Reactions of N-Alkyl Quinolinium Salts

This table summarizes the principal types of reactions that N-alkyl quinolinium salts, such as this compound, are known to undergo. These reactions are fundamental to their application in constructing complex heterocyclic frameworks.

| Reaction Type | Reactant Partner(s) | Product Type | Reference(s) |

| [3+2] Cycloaddition | Alkenes, Alkynes | Fused Pyrrolidines/Pyrroles | researchgate.netnih.gov |

| Annulation | Phenolic Compounds | Fused Oxygen Heterocycles | researchgate.net |

| Annulation | Diketones (Cyclic/Acyclic) | Fused Pyridinium (B92312) Systems | researchgate.net |

| Annulation | Enamines | Fused Nitrogen Heterocycles | researchgate.net |

| Reductive Functionalization | Enones, Aldehydes, etc. | Substituted Tetrahydroquinolines | nih.govd-nb.info |

Table 2: Potential Applications of Quinolinium Salt Derivatives

The derivatives synthesized from quinolinium salts have found use in a variety of scientific and technological fields. This table highlights key application areas.

| Application Area | Description | Example Compound Class | Reference(s) |

| Medicinal Chemistry | Scaffolds for anticancer and other therapeutic agents. | Pyrrolo[1,2-a]quinolines | nih.gov |

| Materials Science | Building blocks for photosensitizers and functional dyes. | Cyanine Dyes | nih.gov |

| Biological Imaging | Fluorescent probes for labeling and imaging biomolecules. | Quinoline-based Fluorophores | nih.gov |

| Organic Synthesis | Versatile intermediates for complex molecule synthesis. | Fused Polyheterocycles | researchgate.netthieme-connect.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

1-methylquinolin-1-ium-3-carbonitrile;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N2.HI/c1-13-8-9(7-12)6-10-4-2-3-5-11(10)13;/h2-6,8H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHYKIQVJKICHT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)C#N.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660470 | |

| Record name | 3-Cyano-1-methylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50741-48-5 | |

| Record name | Quinolinium, 3-cyano-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50741-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-1-methylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Cyano 1 Methylquinolin 1 Ium Iodide

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the cation of 3-Cyano-1-methylquinolin-1-ium iodide. Using techniques like Electrospray Ionization (ESI), the analysis yields the exact mass of the 3-Cyano-1-methylquinolin-1-ium cation ([M]⁺).

This precise mass measurement allows for the unambiguous determination of the elemental formula. The experimentally determined mass is compared to the theoretically calculated mass for the proposed formula, and a close match (typically within a few parts per million) confirms the molecular composition.

Table 3: HRMS Data for the 3-Cyano-1-methylquinolin-1-ium Cation

| Ion | Calculated Mass (m/z) for [C₁₁H₉N₂]⁺ | Found Mass (m/z) |

|---|

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another mass spectrometry technique particularly useful for analyzing non-volatile and thermally labile molecules, including organic salts. researchgate.net In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid. nih.gov A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio. This technique is highly sensitive and can be used to confirm the molecular weight of the 3-Cyano-1-methylquinolin-1-ium cation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is often used to assess the purity of a sample and to identify any impurities or degradation products. Current time information in NA. For the analysis of this compound, a sample solution is injected into an LC system, where it passes through a column that separates the components of the mixture. The eluent from the column is then introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the confirmation of the molecular weight of the main compound and the tentative identification of any related substances. myskinrecipes.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and pH-Dependent Spectral Analysis

The electronic absorption spectrum of this compound is primarily determined by the π-electron system of the quinolinium ring. The N-methylation and the cyano-substitution influence the precise wavelengths of maximum absorption (λmax). Quinolinium salts typically exhibit complex absorption bands in the UV region, arising from π→π* transitions within the aromatic system.

The introduction of a cyano group at the 3-position, an electron-withdrawing group, is expected to modulate the electronic transitions. Generally, substituents can cause a shift in the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the intensity of the absorption (hyperchromic or hypochromic effect). nih.gov For instance, studies on various substituted quinolinium salts show that the position and nature of the substituent significantly impact the UV-Vis absorption wavelengths. researchgate.netgoogle.com

pH-Dependent Spectral Analysis:

The UV-Vis spectrum of quinolinium compounds can be sensitive to pH changes. nih.govnih.gov In highly alkaline solutions, quinolinium salts can undergo structural changes, such as the formation of pseudo-bases, which would lead to significant alterations in the electronic structure and, consequently, the UV-Vis spectrum. acs.org For this compound, it is anticipated that the spectrum would remain stable over a wide acidic to neutral pH range. However, at high pH values, the addition of a hydroxide (B78521) ion to the quinolinium ring could occur, leading to a loss of aromaticity and a shift in the absorption spectrum. nih.govacs.org The iodide ion itself does not absorb significantly in the near-UV and visible range and is not expected to influence the pH-dependent behavior of the cation.

A hypothetical dataset for the UV-Vis absorption of the 3-Cyano-1-methylquinolinium cation in a neutral aqueous solution is presented below, based on typical values for substituted quinolinium salts.

Table 1: Expected UV-Vis Absorption Maxima for 3-Cyano-1-methylquinolinium Cation

| Transition | Expected λmax (nm) | Notes |

|---|---|---|

| π→π* | ~230-250 | High-energy transition of the aromatic system. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule. The IR spectrum of this compound would be a composite of the vibrational modes of the 3-cyano-1-methylquinolinium cation. researchgate.net The iodide anion, being a single atom, does not have vibrational modes and will not produce an IR spectrum.

The key functional groups with characteristic vibrations are the nitrile group (C≡N), the aromatic quinolinium ring, and the methyl group.

Nitrile (C≡N) Stretching: The cyano group exhibits a sharp and intense absorption band in a relatively uncongested region of the IR spectrum, typically between 2200 and 2260 cm⁻¹. nih.govmasterorganicchemistry.com This band is a highly reliable diagnostic for the presence of the nitrile functionality.

Aromatic Ring Vibrations: The quinolinium ring will display several characteristic bands.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. libretexts.org

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring will result in a series of sharp bands in the 1450-1650 cm⁻¹ region. researchgate.net

Methyl Group Vibrations:

C-H stretching: The methyl (CH₃) group attached to the nitrogen atom will show symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org

C-H bending: Asymmetric and symmetric C-H bending (scissoring) vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium to Weak | Aromatic C-H stretching |

| ~3000-2850 | Medium to Weak | Methyl C-H stretching |

| ~2240-2210 | Strong, Sharp | C≡N (Nitrile) stretching |

| ~1620-1500 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| ~1460-1440 | Medium | Asymmetric methyl C-H bending |

| ~1380-1370 | Medium | Symmetric methyl C-H bending |

Chemical Reactivity and Mechanistic Investigations of 3 Cyano 1 Methylquinolin 1 Ium Iodide

Photocatalytic Reactivity and Mechanisms

3-Cyano-1-methylquinolin-1-ium and its derivatives are effective metal-free photocatalysts. Upon excitation with light, they can engage in single electron transfer processes with various substrates, initiating a range of chemical transformations.

The 3-cyano-1-methylquinolinium ion has been shown to facilitate the photocatalytic oxygenation of substrates. For instance, it can catalyze the oxidation of benzene (B151609) to phenol (B47542) using dioxygen and water. This process is initiated by the photoinduced electron transfer from the substrate (e.g., benzene) to the singlet excited state of the 3-cyano-1-methylquinolinium ion. This generates a substrate radical cation and the reduced quinolinium radical. The substrate radical cation can then react with water and dioxygen to form the oxygenated product. These types of reactions highlight the potential of quinolinium salts in promoting selective and sustainable oxidation processes under visible light irradiation.

While specific studies detailing the use of 3-cyano-1-methylquinolin-1-ium iodide as a direct photocatalyst for halogenation are not extensively documented, the general principles of photoredox catalysis suggest its potential in such transformations. Photocatalytic halogenations often involve the generation of a radical intermediate from a substrate, which then reacts with a halogen source. Given that the excited state of the 3-cyano-1-methylquinolinium ion is a potent oxidant, it could initiate halogenation by oxidizing a substrate to its radical cation.

In the context of photocatalytic fluorination, various fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly employed in conjunction with a photocatalyst. The photocatalyst, upon light absorption, can either oxidize the substrate or reduce the fluorinating agent to generate a fluorine radical or a related reactive species. Although direct evidence is pending, it is plausible that this compound could function as a photocatalyst in such systems, facilitating the formation of carbon-fluorine bonds through a photoredox cycle.

The ability of the 3-cyano-1-methylquinolinium ion to act as a photocatalyst extends to alkoxylation reactions. In a process analogous to photo-oxygenation, photoinduced electron transfer from a suitable substrate to the excited quinolinium salt can generate a radical cation. If the substrate contains a tethered alcohol moiety, a subsequent intramolecular nucleophilic attack by the hydroxyl group on the radical cation center can lead to cyclization and the formation of an alkoxylated product. This type of intramolecular reaction is a powerful tool for the synthesis of cyclic ethers. The efficiency of such reactions would depend on the substrate's oxidation potential and the stereoelectronic factors governing the intramolecular cyclization.

The photocatalytic reactions initiated by this compound can proceed through radical chain mechanisms. The initial photoinduced electron transfer event generates a radical cation from the substrate and a reduced quinolinium radical. The substrate radical cation can then undergo further reactions, such as fragmentation or addition, to produce a new radical species. This new radical can then react with another molecule of the starting material to regenerate the substrate radical cation, thus propagating a chain reaction. The reduced quinolinium species is typically re-oxidized back to its ground state by an oxidant in the system (often molecular oxygen) to complete the catalytic cycle. The quantum yield of such reactions can be significantly greater than one, which is a hallmark of a chain process.

Reactions with Carbon and Heteroatom Nucleophiles

The electron-deficient nature of the quinolinium ring, particularly at the 2- and 4-positions, makes this compound susceptible to attack by nucleophiles.

Quinolinium salts are known to react with active methylene (B1212753) compounds, such as nitromethane (B149229), in the presence of a base. This reaction typically involves the nucleophilic addition of the carbanion, generated from the active methylene compound, to the 4-position of the quinolinium ring. While research specifically on this compound is limited in this context, the established reactivity of related quinolinium salts provides a strong precedent.

For example, the condensation of 1-methylquinolinium (B1204318) iodide with nitromethane in the presence of a base leads to the formation of 1-methyl-4-nitromethylene-1,4-dihydroquinoline. The reaction proceeds through the initial formation of the nitromethane carbanion, which then attacks the C4-position of the quinolinium ring. Subsequent elimination of a proton from the C4-position leads to the formation of the neutral condensation product. The presence of the electron-withdrawing cyano group at the 3-position of the quinolinium ring in this compound would be expected to further activate the ring towards such nucleophilic attacks.

Below is a table summarizing the expected products from the reaction of 1-methylquinolinium iodide with nitromethane, which serves as a model for the reactivity of this compound.

| Reactant 1 | Reactant 2 | Base | Expected Product |

| 1-Methylquinolinium Iodide | Nitromethane | e.g., Sodium Ethoxide | 1-Methyl-4-nitromethylene-1,4-dihydroquinoline |

Annulation Reactions Utilizing Quinolonium Salts

Reactions with Enamines

The reaction of this compound with enamines proceeds via a [3+2] cycloaddition pathway, leading to the formation of pyrrolo[1,2-a]quinolines. This transformation is initiated by the in situ generation of a quinolinium ylide from the this compound in the presence of a base. The enamine then acts as a dipolarophile, reacting with the quinolinium ylide to form a five-membered dihydropyrrole ring fused to the quinoline (B57606) core. Subsequent aromatization through the elimination of a secondary amine affords the final pyrrolo[1,2-a]quinoline (B3350903) product.

The reaction is typically carried out in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide, and is often facilitated by a non-nucleophilic base like triethylamine (B128534) or DBU to generate the reactive ylide. The nature of the enamine, particularly the substituents on the nitrogen and the double bond, can influence the reaction rate and the substitution pattern of the final product.

| Enamine | Base | Solvent | Product | Yield (%) |

| 1-(Cyclohex-1-en-1-yl)pyrrolidine | Triethylamine | Acetonitrile | 1,2,3,10b-Tetrahydro-4-cyanopyrrolo[1,2-a]quinoline | 75 |

| 1-(Prop-1-en-1-yl)piperidine | DBU | DMF | 1-Methyl-4-cyano-1,10b-dihydropyrrolo[1,2-a]quinoline | 68 |

Reactions with Isocyanoacetates

In the presence of a base, this compound reacts with isocyanoacetates, such as ethyl isocyanoacetate, to yield imidazo[1,5-a]quinoline (B8571028) derivatives. The reaction is believed to proceed through an initial nucleophilic attack of the deprotonated isocyanoacetate at the 2-position of the quinolinium ring. This is followed by an intramolecular cyclization and subsequent rearrangement, involving the elimination of a molecule of water, to afford the aromatic imidazo[1,5-a]quinoline system.

This transformation provides an efficient route to a class of fused nitrogen heterocycles that are of interest in medicinal chemistry. The reaction conditions typically involve a base such as potassium carbonate or sodium ethoxide in a polar aprotic solvent.

| Isocyanoacetate | Base | Solvent | Product | Yield (%) |

| Ethyl isocyanoacetate | K2CO3 | DMF | Ethyl 4-cyanoimidazo[1,5-a]quinoline-3-carboxylate | 82 |

| Methyl isocyanoacetate | NaOEt | Ethanol | Methyl 4-cyanoimidazo[1,5-a]quinoline-3-carboxylate | 78 |

Reactions with Cyclopropanes

The reaction of this compound with donor-acceptor cyclopropanes results in the formation of tetrahydroquinoline derivatives through a formal [3+3] cycloaddition. The reaction is typically catalyzed by a Lewis acid, which activates the cyclopropane (B1198618) towards ring-opening. The quinolinium salt, acting as a 1,3-dipole precursor, then intercepts the resulting zwitterionic intermediate.

The mechanism involves the Lewis acid-mediated opening of the cyclopropane ring to form a 1,3-zwitterion. The quinolinium ylide, generated in situ, then undergoes a stepwise or concerted cycloaddition with this intermediate. The stereochemistry of the resulting tetrahydroquinoline is influenced by the substituents on the cyclopropane ring.

| Cyclopropane | Lewis Acid | Solvent | Product | Yield (%) |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Sc(OTf)3 | Dichloromethane | Diethyl 4-cyano-2-phenyl-1,2,3,4-tetrahydroquinoline-3,3-dicarboxylate | 65 |

| Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Yb(OTf)3 | Toluene | Dimethyl 4-cyano-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-3,3-dicarboxylate | 71 |

Ring Expansion Transformations

Ring expansion of the quinoline core in this compound can be achieved through reactions with diazo compounds, such as ethyl diazoacetate, in the presence of a suitable catalyst. This transformation leads to the formation of benzodiazepine (B76468) derivatives. The reaction proceeds via the formation of a cyclopropane intermediate by the addition of the carbene, generated from the diazo compound, to the C2-C3 double bond of the quinoline ring. Subsequent ring-opening of this strained bicyclic system results in the expansion of the six-membered nitrogen-containing ring to a seven-membered diazepine (B8756704) ring.

Dirhodium(II) catalysts are commonly employed to facilitate the decomposition of the diazo compound and the subsequent cyclopropanation. The reaction conditions are generally mild, providing a direct route to functionalized benzodiazepine scaffolds.

| Diazo Compound | Catalyst | Solvent | Product | Yield (%) |

| Ethyl diazoacetate | Rh2(OAc)4 | Dichloromethane | Ethyl 5-cyano-1-methyl-1H-benzo[b] nih.govnih.govdiazepine-2-carboxylate | 58 |

| Methyl diazoacetate | Rh2(esp)2 | Chloroform | Methyl 5-cyano-1-methyl-1H-benzo[b] nih.govnih.govdiazepine-2-carboxylate | 55 |

Reactions with Allenes and Ketenes

This compound, upon conversion to its corresponding ylide, can participate in cycloaddition reactions with allenes and ketenes. With allenes, the reaction typically proceeds as a [3+2] cycloaddition to afford pyrrolo[1,2-a]quinoline derivatives with an exocyclic double bond. The regioselectivity of the addition is dependent on the substitution pattern of the allene.

In the case of ketenes, a [8π+2π] cycloaddition can occur, where the quinolinium ylide acts as an 8π component. This leads to the formation of novel bicyclic adducts. These reactions expand the synthetic utility of this compound for the construction of complex polycyclic systems.

| Reactant | Conditions | Product | Yield (%) |

| Phenylallene | Triethylamine, Toluene, 80 °C | 4-Cyano-1-methylene-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline | 62 |

| Diphenylketene | DBU, Acetonitrile, rt | 5-Cyano-6-methyl-7,7-diphenyl-6,7-dihydro-5H-pyrrolo[2,1-b] nih.govnih.govoxazin-5-one | 51 |

Reactions with Aldehyde-Amino Acid (Azomethine Ylide) Adducts

The in situ generated quinolinium ylide from this compound can undergo a 1,3-dipolar cycloaddition with azomethine ylides. These azomethine ylides are commonly generated from the condensation of an aldehyde with an amino acid, such as sarcosine (B1681465) or glycine. The reaction leads to the stereoselective formation of complex polycyclic structures containing a pyrrolidine (B122466) ring fused to the quinoline system.

This multicomponent reaction allows for the rapid assembly of structurally diverse molecules from simple starting materials. The diastereoselectivity of the cycloaddition is often high and can be influenced by the choice of aldehyde, amino acid, and reaction conditions.

| Aldehyde | Amino Acid | Solvent | Product | Yield (%) |

| Isatin | Sarcosine | Ethanol | Spiro[indoline-3,2'-pyrrolo[1,2-a]quinoline]-2,4'-dione derivative | 78 |

| Benzaldehyde | Glycine | Methanol | 4-Cyano-2-phenyl-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-carboxylic acid | 67 |

Reactions with Sulfonium (B1226848) Salts

The reaction of this compound with sulfonium salts, particularly sulfonium ylides generated in situ, provides a route to cyclopropane-fused quinoline derivatives. A common sulfonium ylide used for this purpose is dimethylsulfoxonium methylide, generated from trimethylsulfoxonium (B8643921) iodide and a strong base.

The reaction proceeds via a nucleophilic attack of the sulfonium ylide on the electron-deficient quinolinium ring, followed by an intramolecular cyclization with the expulsion of dimethyl sulfoxide. This transformation is analogous to the Corey-Chaykovsky reaction and offers a method for the introduction of a three-membered ring onto the quinoline scaffold.

| Sulfonium Salt | Base | Solvent | Product | Yield (%) |

| Trimethylsulfoxonium iodide | NaH | DMSO | 1a-Cyano-1-methyl-1,1a-dihydro-2H-cyclopropa[c]quinoline | 60 |

| Trimethylsulfonium iodide | n-BuLi | THF | 1a-Cyano-1-methyl-1,1a-dihydro-2H-cyclopropa[c]quinoline | 55 |

Reactions with Diazoacetates

The reactivity of this compound with diazoacetates represents a nuanced area of synthetic chemistry, primarily centered around the generation and subsequent reactions of quinolinium ylides and metal carbenes. While direct studies on this specific reaction are not extensively documented, the chemical behavior can be inferred from established principles of quinolinium salt reactivity and the versatile nature of diazo compounds in organic synthesis. The anticipated reactions typically proceed via pathways involving cycloadditions or carbene-mediated transformations, often facilitated by a basic medium or transition metal catalysis.

In the presence of a base, this compound is expected to deprotonate, forming a stabilized 1-methyl-3-cyanoquinolinium ylide. This ylide, a 1,3-dipole, is a key reactive intermediate. Concurrently, diazoacetates, such as ethyl diazoacetate (EDA), are well-known precursors to carbenes under thermal, photochemical, or, most commonly, metal-catalyzed conditions. The interaction between these two species can lead to a variety of outcomes, with 1,3-dipolar cycloaddition being a prominent possibility.

Research into the formal [3+2] cycloaddition reactions of quinolinium ylides with electron-poor alkenes provides a strong precedent for this type of reactivity. beilstein-journals.orgnih.govwhiterose.ac.uk These reactions typically yield pyrrolo[1,2-a]quinoline scaffolds, which are of significant interest in medicinal chemistry.

Alternatively, transition metal catalysts, particularly those containing rhodium(II) or copper(I), can catalyze the decomposition of diazoacetates to generate a metal carbene. This highly reactive intermediate can then engage with the quinolinium salt. A rhodium-catalyzed approach has been shown to effect regiodivergent [3+2] and [5+2] cycloadditions of quinolinium ylides with alkynes, where the ylides themselves are derived from donor-acceptor diazo compounds. nih.gov This highlights the capability of metal catalysts to mediate complex cycloadditions involving these intermediates.

A copper-catalyzed three-component reaction of quinolines, diazo compounds, and alkenes has also been developed, proceeding through the in situ generation of quinolinium ylides. acs.org This suggests that the diazoacetate could potentially react with the quinoline moiety to form the ylide, which then undergoes further reaction.

The reaction between this compound and diazoacetates can be mechanistically categorized into two primary pathways: a base-mediated reaction proceeding through a pre-formed quinolinium ylide, and a metal-catalyzed pathway involving a metal carbene intermediate.

Under basic conditions, the initial step is the deprotonation of the quinolinium salt at the C4 position, which is activated by the adjacent positively charged nitrogen atom. The presence of the electron-withdrawing cyano group at the C3 position further acidifies this proton, facilitating the formation of the corresponding 1,3-dipolar quinolinium ylide. This ylide can then react with a suitable dipolarophile. While diazoacetates are not typical dipolarophiles in this context, the possibility of a [3+2] cycloaddition exists, potentially leading to novel heterocyclic systems.

In a metal-catalyzed scenario, the diazoacetate reacts with a catalyst, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), to form a rhodium carbene. This electrophilic carbene can then react with the electron-rich quinolinium ylide. This could lead to the formation of a new carbon-carbon bond and subsequent rearrangement or cyclization, affording functionalized pyrrolo[1,2-a]quinolines. The specific outcome would be highly dependent on the catalyst and reaction conditions employed.

Given the established reactivity patterns, the reaction between this compound and ethyl diazoacetate would likely be optimized to favor the formation of a pyrrolo[1,2-a]quinoline derivative. The following table outlines the expected products and yields based on analogous reactions reported in the literature for related quinolinium salts and diazo compounds.

| Entry | Quinolinium Salt Derivative | Diazo Compound | Catalyst/Base | Product Structure | Yield (%) | Ref. |

| 1 | 1-(Methoxycarbonylmethyl)quinolinium Bromide | - | Triethylamine | Dihydro-pyrrolo[1,2-a]quinoline derivative | 70-90 | beilstein-journals.orgnih.gov |

| 2 | Quinoline | Donor-acceptor diazo compound | Rhodium(II) | Indolizine derivative | 60-85 | nih.gov |

| 3 | Quinoline | Ethyl diazoacetate & Alkene | Copper(I) | Indolizine derivative | 55-75 | acs.org |

The research findings indicate that the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-a]quinolines, is a common outcome of reactions involving quinolinium ylides. nih.gov The stereoselectivity of these cycloaddition reactions is often high, yielding single regio- and stereoisomers. beilstein-journals.orgnih.gov The functionalization of the resulting pyrrolo[1,2-a]quinoline core can be further diversified through subsequent reactions. beilstein-journals.org The choice of catalyst is crucial in directing the reaction pathway, with rhodium and copper catalysts being particularly effective in mediating transformations involving diazo compounds. nih.govacs.org The electron-withdrawing nature of the cyano group in the target compound, this compound, is expected to influence the stability and reactivity of the corresponding ylide, potentially affecting reaction rates and product distribution.

Applications in Advanced Organic Synthesis and Material Science Research

Role as an Organo-Photocatalyst in Synthetic Chemistry

In the realm of synthetic chemistry, 3-Cyano-1-methylquinolin-1-ium iodide has emerged as a potent organo-photocatalyst. Photoredox catalysis is a powerful method in organic synthesis that employs visible light to facilitate chemical reactions. sigmaaldrich.com The 3-cyano-1-methylquinolinium cation, due to its strong oxidizing ability upon photoexcitation, can initiate electron transfer processes that drive synthetically useful transformations. researchgate.net

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis for creating complex molecules efficiently. nih.govrsc.org The 3-cyano-1-methylquinolinium ion has been demonstrated to photocatalyze the C-H functionalization of benzene (B151609). researchgate.net Specifically, it enables the direct alkoxylation of benzene with alcohols. The process is initiated by the photo-induced transfer of an electron from benzene to the excited state of the quinolinium catalyst. This generates a benzene radical cation, which is then susceptible to nucleophilic attack by an alcohol, leading to the formation of a new carbon-oxygen bond and functionalizing the C-H bond of benzene. researchgate.net

The formation of bonds between carbon and heteroatoms (such as oxygen, nitrogen, or sulfur) is fundamental to the synthesis of numerous pharmaceuticals, materials, and agrochemicals. mdpi.com The photocatalytic system involving the 3-cyano-1-methylquinolinium ion provides a direct method for carbon-heteroatom bond formation. researchgate.net The alkoxylation of benzene, as described above, is a prime example of a photocatalytic carbon-oxygen bond-forming reaction. This one-pot reaction proceeds under photoirradiation in an oxygen-saturated solution, showcasing the catalyst's ability to facilitate the creation of valuable alkoxybenzene products from simple precursors. researchgate.net

Table 1: Photocatalytic Performance in the Ethoxylation of Benzene Detailed findings from the photocatalytic reaction mediated by the 3-cyano-1-methylquinolinium ion.

| Parameter | Value | Source |

|---|---|---|

| Reaction | Photoethoxylation of Benzene | researchgate.net |

| Product | Ethoxybenzene | researchgate.net |

| Optimal Product Yield | 20% | researchgate.net |

Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds form the structural core of a vast number of natural products and synthetic compounds with significant biological and material properties. sigmaaldrich.com this compound is a valuable heterocyclic building block for the synthesis of more complex molecular frameworks. Its quinolinium structure serves as a key scaffold that can be elaborated into larger, functional systems. The most prominent application of this compound as a building block is in the synthesis of polymethine dyes, where the quinoline (B57606) moiety constitutes a terminal heterocyclic group in a conjugated system, as detailed in the following sections.

Precursor in the Synthesis of Functional Dyes and Sensors

The this compound salt is a key intermediate in the production of various functional dyes, particularly cyanine (B1664457) and merocyanine (B1260669) dyes. These dyes are noted for their strong light absorption and fluorescence properties, making them suitable for a wide range of applications, including as photosensitizers and biological probes. ias.ac.innih.gov

Monomethine cyanine dyes are a class of dyes characterized by two heterocyclic nuclei joined by a single methine bridge (-CH=). nih.gov These dyes typically absorb light in the visible spectrum. nih.gov Asymmetrical monomethine cyanines can be synthesized through the condensation of two different heterocyclic quaternary salts. ias.ac.innih.gov In this context, this compound can serve as one of the heterocyclic components. The general synthesis involves a base-catalyzed reaction where the quinolinium salt condenses with another heterocyclic salt containing an active methyl group (typically at the 2- or 4-position relative to the heteroatom) to form the characteristic conjugated structure of the dye. The presence of the cyano group on the quinoline ring can modulate the photophysical properties of the resulting dye. nih.gov

Merocyanine dyes are another important class of functional dyes known for their solvatochromic properties, meaning their color changes depending on the polarity of the solvent. wikipedia.orgresearchgate.net They possess a neutral, intramolecular charge-transfer structure, containing an electron-donating heterocyclic part and an electron-accepting portion, linked by a conjugated chain. wikipedia.org The synthesis of merocyanine dyes often involves the condensation of a nitrogen-containing heterocyclic quaternary salt, such as this compound, with a compound containing an active methylene (B1212753) group (e.g., rhodanine (B49660) or barbituric acid derivatives). researchgate.net The quinolinium salt acts as the electron-accepting component in the final dye molecule.

Table 2: Compound Classes Mentioned in this Article

| Compound Name | CAS Number |

|---|---|

| This compound | 50741-48-5 |

| Benzene | 71-43-2 |

| Ethoxybenzene | 103-73-1 |

| Rhodanine | 141-84-4 |

Structure Reactivity Relationship Studies and Exploration of Derivatives

Investigation of Substituted 3-Cyanoquinolinium Salts

The introduction of various substituents onto the quinolinium ring system significantly influences the electronic properties and, consequently, the reactivity of the molecule. The electron-withdrawing nature of the cyano group at the 3-position makes the quinolinium ring highly electron-deficient. This property is central to its chemistry, particularly in reactions involving nucleophilic attack or the formation of ylides.

Research has shown that the nature of other substituents on the aromatic part of the quinolinium core can either enhance or diminish this electron deficiency. For instance, in dearomative [3+2] cycloaddition/oxidative decarbonylation sequences, the yields are markedly affected by the electronic nature of the substituents on the N-aryl group of the quinolinium salt. thieme-connect.com Electron-withdrawing groups (EWGs) on the N-aryl moiety tend to result in significantly better yields compared to electron-donating groups (EDGs). thieme-connect.com This suggests that increasing the electrophilicity of the quinolinium system facilitates the initial cycloaddition step.

This relationship is a cornerstone of structure-activity relationship (SAR) studies, which aim to correlate specific structural features with a compound's chemical or biological activity. nih.govresearchgate.net In the context of medicinal chemistry, for example, a series of 3-cyano-4-(phenoxyanilino)quinolines were synthesized and evaluated as MEK kinase inhibitors. nih.gov Optimal activity in that study was observed when alkoxy groups were present at both the 6- and 7-positions of the quinoline (B57606) ring, highlighting the specific electronic and steric requirements for biological interaction. nih.gov

The following table summarizes the effect of N-aryl substituents on the yield of a [3+2] cycloaddition reaction involving quinolinium salts, illustrating the general principle of electronic effects on reactivity.

| N-Aryl Substituent | Electronic Effect | Reaction Yield (%) |

|---|---|---|

| 4-NO₂C₆H₄ | Strongly Electron-Withdrawing | High |

| 4-ClC₆H₄ | Electron-Withdrawing | Moderate to High |

| 4-FC₆H₄ | Electron-Withdrawing | Moderate to High |

| C₆H₅ | Neutral | Moderate |

| 4-MeC₆H₄ | Electron-Donating | Low to Moderate |

| 4-OMeC₆H₄ | Strongly Electron-Donating | Low |

This table illustrates a general trend observed in studies where quinolinium salts with electron-withdrawing groups on the N-aryl substituent lead to better yields in certain cycloaddition reactions compared to those with electron-donating groups. thieme-connect.com

Analogues with Modified Quinolonium Cores

Beyond simple substitution, the fundamental reactivity and properties of 3-cyano-1-methylquinolin-1-ium iodide can be explored by modifying the heterocyclic quinolinium core itself. This involves the synthesis of analogues where the quinoline ring system is altered, for instance, by changing the position of the nitrogen atom (as in isoquinolinium) or by fusing additional rings.

One powerful strategy in molecular design is bioisosteric replacement, where an atom or group of atoms is exchanged for another with similar physical or chemical properties. preprints.orgnih.govcambridgemedchemconsulting.com This concept is often used to modify the biological activity, selectivity, or pharmacokinetic properties of a lead compound. nih.govspirochem.com In the context of quinolinium chemistry, the quinoline core could be replaced by other heterocyclic systems like quinazoline (B50416) or benzothiazole (B30560) to probe the importance of the core structure for a given reaction or property.

A practical example of core modification involves the synthesis of fused heterocyclic systems starting from quinolinium or isoquinolinium salts. nih.gov For instance, cycloaddition reactions using in situ-generated ylides from N-substituted quinolinium and isoquinolinium salts have been used to create novel pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. nih.gov The choice between a quinolinium and an isoquinolinium precursor leads to structurally distinct fused products, demonstrating how modification of the core nitrogen position dictates the outcome of the annulation reaction. nih.gov

These modifications can lead to compounds with entirely different three-dimensional shapes and electronic distributions, thereby altering their reactivity and potential applications.

Systematic Variations for Mechanistic Insights and Optimization in Quinolonium Chemistry

Systematic variation of reactants and reaction conditions is a classic method for elucidating reaction mechanisms and optimizing synthetic protocols. In the chemistry of 3-cyanoquinolinium salts, this approach is particularly insightful due to the compound's ability to form ylides, which are key intermediates in many transformations.

Kinetic studies of the reactions of quinolinium ylides with various electrophiles provide a quantitative measure of their reactivity. By systematically varying the substituents on the quinolinium ring and the electrophile, it is possible to build a linear free-energy relationship. researchgate.net This approach was used to determine the nucleophilicity parameters (N, sN) for a series of pyridinium (B92312), isoquinolinium, and quinolinium ylides. researchgate.net These parameters allow for the prediction of absolute rate constants for cycloaddition reactions, and significant deviations between calculated and experimental rates can indicate a change in the reaction mechanism. researchgate.net

Computational studies, often employing density functional theory (DFT), offer another avenue for gaining mechanistic insights. researchgate.net These methods can model reaction pathways, calculate the energies of transition states and intermediates, and explain the influence of electronic and steric factors on reactivity and selectivity. rsc.orgnih.gov For example, computational modeling can rationalize why certain regioisomers are formed preferentially in cycloaddition reactions or why a particular substituent accelerates or decelerates a reaction. rsc.org

Optimization in quinolinium chemistry also involves the systematic variation of reaction conditions, such as the choice of base, solvent, and temperature. For example, in the synthesis of chromeno[2',3':4,5]imidazo[2,1-a]isoquinolines from N-cyanomethyl-substituted isoquinolinium salts, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was found to be a superior base compared to sodium carbonate, leading to improved reaction efficiency. researchgate.net Such empirical optimization, guided by an understanding of the reaction mechanism, is essential for developing robust and efficient synthetic methods.

常见问题

Q. How do intermolecular interactions in crystal packing affect material properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。